molecular formula C13H16N4O3S2 B2894000 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034389-62-1

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2894000
CAS No.: 2034389-62-1
M. Wt: 340.42
InChI Key: KKLXWRDZAJHYMH-UHFFFAOYSA-N
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound belonging to the class of organic compounds known as thiadiazoles. This compound is characterized by its unique structural components, including the 1,3,4-thiadiazole ring, which contains both sulfur and nitrogen atoms, and the isonicotinamide moiety, which imparts additional functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves multi-step organic synthesis. Here’s a simplified route:

  • Formation of the Thiadiazole Ring: : This can be achieved via the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

  • Substitution with Ethyl Group: : The thiadiazole ring can then undergo alkylation with ethyl iodide to introduce the ethylthio group.

  • Coupling with Isonicotinamide: : The resulting compound is then reacted with 2-(2-methoxyethoxy)isonicotinamide under suitable conditions to yield the final product.

Industrial production methods often involve optimization of these reactions to improve yield and purity, utilizing techniques like reflux, distillation, and chromatographic purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The ethylthio group can undergo oxidation, resulting in the formation of sulfoxides or sulfones.

  • Reduction: : The nitro group (if present as an impurity) can be reduced to an amine.

  • Substitution: : The methoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

  • Substitution: : Conditions typically involve strong bases or nucleophiles.

Major Products

The major products formed depend on the reaction conditions and reagents used. For instance, oxidation would lead to sulfoxides or sulfones, while reduction might yield amines.

Scientific Research Applications

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide has diverse applications across several fields:

Chemistry

  • Used as a building block in the synthesis of more complex organic molecules.

  • Serves as a precursor for various derivatives with potential catalytic properties.

Biology

  • Explored for its potential antimicrobial properties, especially against certain bacterial strains.

  • Studied for its enzyme inhibitory activity, which can be leveraged in biochemical assays.

Medicine

  • Investigated for its pharmacological potential in treating specific diseases, including its role as a lead compound in drug discovery.

  • Potential use in developing novel therapeutic agents.

Industry

  • Utilized in material science for the synthesis of polymers and other advanced materials.

  • Employed in the development of new agrichemicals.

Mechanism of Action

The compound's mechanism of action can vary depending on its application. In a biological context, it often involves:

  • Molecular Targets: : Binding to specific enzymes or receptors, thereby inhibiting their function.

  • Pathways Involved: : Alteration of biochemical pathways, which can lead to the desired therapeutic effect or biological response.

Comparison with Similar Compounds

Compared to other thiadiazole derivatives, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)isonicotinamide stands out due to:

  • Unique Structural Features: : The presence of both the ethylthio and methoxyethoxy groups.

  • Enhanced Activity: : Superior biological activity in certain assays compared to simpler analogs.

Similar Compounds

  • 1,3,4-thiadiazole derivatives with varying alkyl or aryl substitutions.

  • Compounds like N-(5-methylthio-1,3,4-thiadiazol-2-yl)-isonicotinamide.

This should give a comprehensive overview of this compound and its multifaceted roles. Curious about anything specific within this context?

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S2/c1-3-21-13-17-16-12(22-13)15-11(18)9-4-5-14-10(8-9)20-7-6-19-2/h4-5,8H,3,6-7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLXWRDZAJHYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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